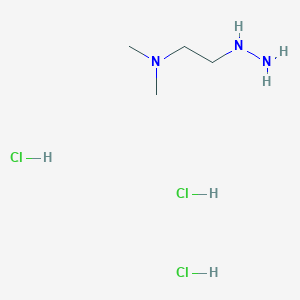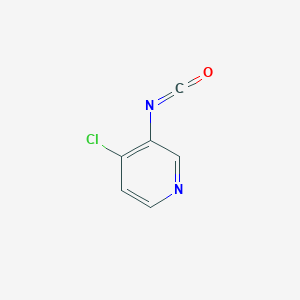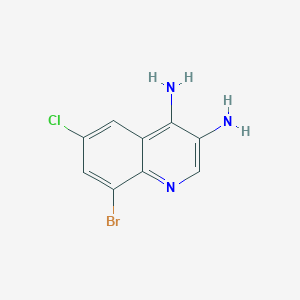
N-(2-hydrazinoethyl)-N,N-dimethylamine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Dimethylamino)ethyl]hydrazine trihydrochloride is a chemical compound with the molecular formula C₄H₁₆Cl₃N₃ and a molecular weight of 212.55 g/mol . It is primarily used for research purposes and is known for its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Dimethylamino)ethyl]hydrazine trihydrochloride typically involves the reaction of dimethylaminoethylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the trihydrochloride salt .
Industrial Production Methods
Industrial production methods for [2-(Dimethylamino)ethyl]hydrazine trihydrochloride are similar to laboratory synthesis but are scaled up to meet demand. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(Dimethylamino)ethyl]hydrazine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives .
Scientific Research Applications
[2-(Dimethylamino)ethyl]hydrazine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(Dimethylamino)ethyl]hydrazine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons. It can also interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- [2-(Dimethylamino)ethyl]amine
- Hydrazine hydrate
- Dimethylaminoethylamine
Uniqueness
What sets [2-(Dimethylamino)ethyl]hydrazine trihydrochloride apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its trihydrochloride form also enhances its solubility and stability, making it more suitable for various applications .
Properties
Molecular Formula |
C4H16Cl3N3 |
|---|---|
Molecular Weight |
212.55 g/mol |
IUPAC Name |
2-hydrazinyl-N,N-dimethylethanamine;trihydrochloride |
InChI |
InChI=1S/C4H13N3.3ClH/c1-7(2)4-3-6-5;;;/h6H,3-5H2,1-2H3;3*1H |
InChI Key |
HQOPTWBHBZYKOY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNN.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Oxabicyclo[2.2.1]heptane-2-carbothioamide](/img/structure/B13251982.png)
amine](/img/structure/B13251984.png)
![tert-Butyl N-[(4-formyl-3-methoxyphenyl)methyl]carbamate](/img/structure/B13251994.png)


![tert-Butyl 3-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate](/img/structure/B13252010.png)




